4-[(3,4-Dichlorophenyl)methoxy]aniline
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Description
Scientific Research Applications
Chemical Synthesis and Optimization
- 4-[(3,4-Dichlorophenyl)methoxy]aniline derivatives have been optimized as potent inhibitors of Src kinase activity, crucial in cancer research. Modifications to the C-4 anilino group led to enhanced inhibitory effects on Src kinase activity and Src-mediated cell proliferation, indicating its potential as a targeted therapeutic agent (Boschelli et al., 2001).
Herbicide and Nematicide Degradation
- Compounds structurally similar to 4-[(3,4-Dichlorophenyl)methoxy]aniline, like Maloran, have been studied for their degradation in soil. The understanding of how such chemicals degrade, involving microbial action and successive demethylation, is essential for environmental safety and developing more eco-friendly herbicides (Katz & Strusz, 1968).
Antimicrobial Applications
- Various derivatives have been synthesized and tested for antimicrobial activity, indicating the role of 4-[(3,4-Dichlorophenyl)methoxy]aniline in developing new antimicrobial agents. The structural modifications and interaction with other chemicals open avenues for creating compounds with specific biological activities (Jalihal et al., 2009).
Electrochromic Materials
- Novel materials employing 4-[(3,4-Dichlorophenyl)methoxy]aniline units have been developed for electrochromic applications. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various optical and electronic applications (Li et al., 2017).
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCONUXWVWJYBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536879 |
Source
|
Record name | 4-[(3,4-Dichlorophenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53234-86-9 |
Source
|
Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53234-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,4-Dichlorophenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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